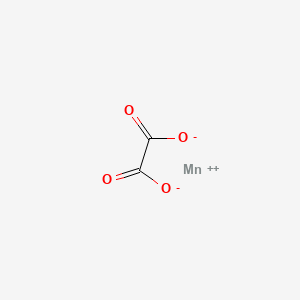

Manganese oxalate

C2H2MnO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H2MnO4

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Other Manganese Compounds

Manganese(II) oxalate is a versatile precursor for synthesizing various other manganese compounds. Due to its relative insolubility in water, it serves as a convenient starting material for precipitation reactions. Researchers can control reaction conditions like temperature and pH to generate specific manganese oxides, hydroxides, or other desired materials with tailored properties for further study [].

Here are some examples of materials synthesized using manganese(II) oxalate:

- Manganese Oxides: These oxides exhibit interesting magnetic, catalytic, and electrical properties, making them valuable for applications in energy storage, catalysis, and spintronics [].

- Manganese Sulfides: These materials have potential uses in solar cells, batteries, and sensors due to their light-absorbing properties and electrical conductivity [].

Battery Electrode Material

Research is exploring the potential of manganese(II) oxalate as a cathode material for rechargeable batteries. Its conversion to manganese oxides during the charging process offers interesting possibilities for high-capacity lithium batteries []. However, further research is needed to optimize its performance and cyclability.

Photocatalytic Applications

Manganese(II) oxalate demonstrates photocatalytic activity, meaning it can absorb light and participate in chemical reactions. Researchers are investigating its potential for applications like water treatment and degradation of organic pollutants through photocatalysis [].

Manganese oxalate is a chemical compound with the formula manganese(II) oxalate, represented as MnC₂O₄. It typically forms light pink crystalline solids and is insoluble in water. The compound can exist in various hydrated forms, including manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O) and manganese(II) oxalate trihydrate (MnC₂O₄·3H₂O). It occurs naturally as the mineral Lindbergite and is characterized by its orthorhombic crystal system, which contributes to its unique physical properties .

This reaction highlights the compound's instability at elevated temperatures, which is critical for its applications in synthesizing manganese oxides . Additionally, manganese oxalate can react with other compounds to form various manganese oxides, such as manganese(III) oxide and manganese(IV) oxide, depending on the oxidation conditions .

Manganese is an essential trace element in biological systems, playing a crucial role in enzyme function and metabolic processes. Manganese oxalate itself has been studied for its potential effects on biological systems, particularly in relation to its solubility and bioavailability. Some studies suggest that manganese oxalate may influence oxidative stress and cellular signaling pathways, although more research is needed to fully understand its biological implications .

Manganese oxalate can be synthesized through various methods:

- Precipitation Method: This involves mixing solutions of manganese salts (like manganese(II) acetate) with sodium oxalate or oxalic acid under controlled conditions. The reaction leads to the formation of manganese oxalate precipitate.

- Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature conditions to facilitate the crystallization of manganese oxalate from aqueous solutions containing manganese salts and oxalic acid .

- Solvent-Controlled Synthesis: Recent studies have shown that varying the solvent composition (e.g., using a mixture of water and dimethyl sulfoxide) can significantly affect the morphology and structure of the synthesized manganese oxalate .

Manganese oxalate has several important applications:

- Catalyst and Precursor: It serves as a precursor for synthesizing various manganese oxide nanoparticles, which are used in catalysis and battery applications.

- Auxiliary Siccative: In the paint industry, manganese oxalate is utilized as a drying agent due to its ability to accelerate the drying process of oil-based paints .

- Research Tool: Due to its unique properties, it is often used in research settings to study the behavior of transition metal compounds.

Research has indicated that manganese oxalate interacts with various solvents and other chemicals during synthesis, affecting its crystallization and morphology. Studies show that different solvents can lead to variations in particle size and shape, which are crucial for optimizing its properties for specific applications . Additionally, interactions with biological systems are being explored to better understand its potential health effects.

Manganese oxalate shares similarities with several other metal oxalates. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Solubility | Unique Features |

|---|---|---|---|

| Manganese Oxalate | MnC₂O₄ | Insoluble in water | Forms light pink crystals; occurs as Lindbergite |

| Iron(II) Oxalate | FeC₂O₄ | Insoluble in water | Typically forms greenish crystals; used in pigments |

| Cobalt(II) Oxalate | CoC₂O₄ | Insoluble in water | Forms blue crystals; used in ceramics |

| Nickel(II) Oxalate | NiC₂O₄ | Insoluble in water | Forms greenish crystals; studied for battery applications |

Manganese oxalate's distinct light pink coloration and specific thermal stability set it apart from these similar compounds, making it particularly valuable in both industrial applications and research contexts .

Conventional Precipitation Routes

Exchange Reactions with Alkali Metal Oxalates

Exchange reactions between alkali metal oxalates and manganese salts represent the most widely employed conventional method for manganese oxalate synthesis [1] [2]. The fundamental reaction involves the combination of sodium oxalate with manganese chloride according to the stoichiometric equation: manganese chloride plus sodium oxalate plus two water molecules yields manganese oxalate dihydrate plus two sodium chloride molecules [1]. This precipitation process typically occurs at room temperature conditions and produces the dihydrate form as the primary product [2].

Recent research has demonstrated that optimal crystallization parameters for exchange reactions require specific conditions to achieve high-quality crystals [3]. The molarity of manganese chloride should be maintained at one molar concentration, while oxalic acid concentration should also be one molar [3]. The percentage of agar gel, when used as a supporting medium, performs optimally at one percent concentration [3]. Critical timing parameters include an aging period of two days and a crystal maturity period extending to fifty-six days [3].

| Parameter | Optimal Value |

|---|---|

| Manganese chloride molarity | 1.0 M [3] |

| Oxalic acid molarity | 1.0 M [3] |

| Gel percentage | 1% [3] |

| Aging period | 2 days [3] |

| Crystal maturity period | 56 days [3] |

| Temperature | Room temperature [3] |

The exchange reaction mechanism involves the interaction between manganese ions and oxalate anions in aqueous solution [2]. The process typically yields pinkish powder crystals that demonstrate good crystalline structure when analyzed through powder X-ray diffraction techniques [2]. The resulting manganese oxalate dihydrate exhibits specific physical properties including a density of 2.453 grams per cubic centimeter and a melting point of 100 degrees Celsius [4].

Advanced exchange reaction methodologies have incorporated controlled addition techniques to improve crystal quality and uniformity [5]. Studies have shown that dropwise addition of manganese sulfate to sodium oxalate solutions under controlled stirring conditions can produce more uniform crystal distributions [5]. The stoichiometric ratio of 1:1 and initial supersaturation values of 7.5 have been identified as optimal for producing high-purity alpha-manganese oxalate dihydrate crystals [5].

Hydrothermal Synthesis Techniques

Hydrothermal synthesis represents a crucial conventional approach for manganese oxalate preparation, offering superior control over crystallization conditions and product morphology [6] [7]. The hydrothermal method typically involves sealed autoclave systems operating at elevated temperatures ranging from 140 to 220 degrees Celsius [6] [7]. This technique enables the formation of various manganese oxalate hydrate forms depending on specific reaction parameters [6].

Microwave-assisted hydrothermal synthesis has emerged as an advanced variation of conventional hydrothermal techniques [7] [8]. The process involves heating reactants at 140 degrees Celsius for 40 minutes using microwave radiation at 2.45 gigahertz frequency [8]. The heating rate adopted in these systems is typically 100 degrees Celsius per minute with synthesis times of 40 minutes at 140 degrees Celsius and maximum pressure of 1.0 bar [8]. After synthesis, samples require washing with distilled water until neutral pH is achieved [8].

| Hydrothermal Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Temperature | 220°C [6] | 140°C [8] |

| Time | 18 hours [6] | 40 minutes [8] |

| Pressure | Variable | 1.0 bar [8] |

| Heating rate | Gradual | 100°C/min [8] |

| Product form | Alpha-dihydrate [6] | Mixed phases [8] |

The hydrothermal approach facilitates the synthesis of specific manganese oxalate polymorphs through careful control of reaction conditions [6]. Research has demonstrated that manganese acetate and oxalic acid concentrations of 0.1 to 0.15 molar in autoclave conditions at 220 degrees Celsius for 18 hours consistently produce alpha-manganese oxalate dihydrate crystals with needle morphology [6]. The sealed autoclave environment prevents water loss and maintains consistent pressure conditions throughout the synthesis process [6].

Hydrothermal synthesis techniques offer advantages in terms of crystal quality and phase purity compared to ambient pressure methods [7]. The elevated temperature and pressure conditions facilitate improved dissolution and recrystallization processes, leading to more uniform crystal sizes and enhanced crystallinity [7]. The method also allows for the incorporation of various additives and surfactants to control crystal morphology and size distribution [7].

Advanced Synthetic Approaches

Solvothermal Crystal Engineering

Solvothermal crystal engineering represents a sophisticated approach to manganese oxalate synthesis that extends beyond traditional aqueous hydrothermal methods [9] [10]. This technique employs organic solvents or mixed solvent systems under controlled temperature and pressure conditions to achieve precise control over crystal structure and morphology [9]. The solvothermal approach enables the synthesis of shape-controlled manganese oxide materials through careful manipulation of reaction parameters [9].

Microwave-assisted solvothermal synthesis has demonstrated remarkable effectiveness in producing mesoporous rod-like manganese oxalate structures [10]. The process involves temperature elevation from room temperature to 220 degrees Celsius, during which alpha-manganese oxalate dihydrate cubes transform into rod structures through dissolution-recrystallization mechanisms [10]. The morphology evolution of these rods follows Ostwald ripening principles, where aspect ratio, specific surface area, and pore volume initially increase before decreasing with extended reaction times [10].

| Solvothermal Parameter | Value/Range |

|---|---|

| Temperature range | Room temperature to 220°C [10] |

| Transformation mechanism | Dissolution-recrystallization [10] |

| Morphology evolution | Ostwald ripening [10] |

| Product characteristics | Rod-like structure [10] |

| Surface area variation | Variable with time [10] |

The solvothermal technique facilitates the synthesis of three-dimensional spinel-type manganese dioxide microspheres composed of small nanoparticles [9]. These microspheres demonstrate excellent electrochemical performance with specific capacitance values of approximately 190 farads per gram at 0.5 amperes per gram [9]. The method enables morphological tuning of manganese oxides into various forms including schists, rods, fibers, and nanoparticles through adjustment of reaction conditions [9].

Crystal engineering through solvothermal methods allows for the precise control of manganese oxalate polymorphs and their subsequent transformation into desired oxide phases [11]. The technique employs intercalation and solvothermal treatment processes to create silica-pillared layered manganese oxide structures with high surface areas and thermal stability [11]. Tetraethyl orthosilicate serves as both intercalating agent and silica source in these advanced synthesis procedures [11].

Templated Framework Assembly

Templated framework assembly represents an advanced synthetic strategy for creating complex manganese oxalate structures with predetermined architectures and properties [12] [13]. This approach utilizes organic templates, surfactants, or structure-directing agents to guide the formation of specific framework topologies [12]. The method enables the synthesis of open-framework metal oxalates with controlled pore sizes and connectivity patterns [12].

Research has demonstrated the successful synthesis of three-dimensional framework materials using amine templates in manganese phosphate oxalate systems [13]. The templated approach produces structures based on layers of vertex-sharing manganese oxide and phosphate polyhedra linked by bridging oxalate groups [13]. These materials exhibit significant antiferromagnetic exchange properties with Curie-Weiss behavior above 50 Kelvin and susceptibility maxima in the vicinity of 7 to 12 Kelvin [13].

| Template Type | Framework Structure | Magnetic Properties |

|---|---|---|

| Amine templates | Layered vertex-sharing [13] | Antiferromagnetic exchange [13] |

| Cobalt complex | Open-framework [12] | Variable [12] |

| Organic cations | 3D framework [12] | Temperature dependent [13] |

The templated synthesis approach facilitates the creation of saw-tooth layered manganese oxalate structures through the use of cobalt diethylenetriamine complex templates [12]. These structures exhibit two-dimensional saw-tooth sheet architectures with 20-membered corrugated rings and elliptical 16-ring apertures [12]. The template molecules occupy the framework cavities and can be removed through thermal treatment to create porous materials [12].

Advanced templated assembly techniques enable the synthesis of coordination polymers with specific catalytic properties [14]. Two-dimensional manganese-based coordination polymers incorporating oxalate and squarate ligands demonstrate excellent oxygen evolution reaction performance at neutral pH conditions [14]. The extensive delocalization of electron densities in these non-innocent redox active ligands enhances the catalytic efficiency of manganese centers [14].

Phase Control and Hydrate Formation

Phase control in manganese oxalate synthesis involves the selective formation of specific hydrate forms and polymorphic phases through careful manipulation of reaction conditions [15] [16]. The primary hydrate forms include the dihydrate and trihydrate phases, each characterized by distinct crystal structures and thermal stability properties [15]. The dihydrate form crystallizes in the orthorhombic system with space group P21212 and specific lattice parameters [15].

The formation mechanism of different hydrate phases depends critically on nucleation and crystallization conditions [15]. Research has established that manganese oxalate dihydrate formation follows a homogeneous nucleation mechanism, while the trihydrate form exhibits heterogeneous nucleation characteristics [15]. These different nucleation mechanisms determine the required concentrations of initial solutions and influence the final crystal morphology and size distribution [15].

| Hydrate Form | Crystal System | Nucleation Type | Dehydration Energy |

|---|---|---|---|

| Dihydrate | Orthorhombic [15] | Homogeneous [15] | 86 kJ/mol [15] |

| Trihydrate | Orthorhombic [15] | Heterogeneous [15] | 132 kJ/mol [15] |

Thermal analysis reveals distinct dehydration behaviors for different hydrate forms [15]. The dihydrate undergoes dehydration in a single step with an enthalpy change of 86 kilojoules per mole, while the trihydrate exhibits three-step dehydration with a total enthalpy change of 132 kilojoules per mole [15]. The exchange interaction between manganese ions changes from antiferromagnetic to ferromagnetic during trihydrate dehydration, while remaining antiferromagnetic throughout dihydrate dehydration [15].

Rapid and reversible phase transformations between different manganese oxide phases occur at room temperature as functions of hydration level [16]. These transformations involve transitions between more oxidized manganese sesquioxide and more reduced phases, controlled by thermodynamic factors including surface energy differences [16]. The phase transformation process demonstrates sensitivity to water activity and oxygen fugacity in the local environment [16].

Crystallographic Analysis

Orthorhombic Dihydrate Structure

The orthorhombic dihydrate form of manganese oxalate represents the most extensively studied polymorphic structure. This compound crystallizes in the space group P2₁2₁2₁ with unit cell parameters a = 6.262(4) Å, b = 13.585(5) Å, c = 6.091(4) Å, and a cell volume of 518.2(4) ų [1]. The structure exhibits a one-dimensional arrangement consisting of chains of oxalate-bridged manganese centers running along the c-direction [1] [2].

The manganese ions adopt distorted octahedral coordination geometries with bond valence sums confirming manganese in the +2 oxidation state (2.06) [1]. Each manganese center is coordinated by four oxalate oxygen atoms and two water molecules positioned axially [1]. The Mn-O bond distances for oxalate coordination range from 2.11 to 2.12 Å, while the Mn-O bonds involving water molecules are slightly longer at 2.20-2.25 Å [1] [3]. The smallest coordination angle of 74.0(2)° occurs where bidentate oxalate coordination takes place [1].

The structural arrangement features MnO₆ octahedra sharing corners to form infinite chains along the c-axis [1]. These chains adopt a characteristic herringbone packing pattern in the crystal structure, with neighboring chains interconnected through hydrogen bonding interactions involving the coordinated water molecules and terminal oxalate oxygen atoms [1]. The chain structure is stabilized by Mn-Mn distances of approximately 3.142 Å between adjacent manganese centers [1].

Table 1: Crystallographic Parameters of Manganese Oxalate Polymorphs

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|

| MnC₂O₄·2H₂O (orthorhombic) | P2₁2₁2₁ | 6.262(4) | 13.585(5) | 6.091(4) | 90 | 90 | 90 | 518.2(4) | 4 |

| MnC₂O₄·2H₂O (monoclinic) | C2/c | 11.9896(2) | 5.6395(1) | 9.978(2) | 90 | 128.329(1) | 90 | 529.25(18) | 4 |

| MnC₂O₄·3H₂O (orthorhombic) | Pcca | 9.7660(9) | 6.6155(6) | 10.5192(10) | 90 | 90 | 90 | 679.6(11) | 4 |

Triclinic Anhydrous Polymorphs

Triclinic anhydrous polymorphs of manganese oxalate demonstrate significantly different structural characteristics compared to the hydrated forms. The compound [C₄H₈(NH₂)₂][Mn₂(C₂O₄)₃] crystallizes in the triclinic space group P-1 with unit cell parameters a = 5.9305(5) Å, b = 7.7763(7) Å, c = 8.1707(7) Å, α = 81.489(2)°, β = 81.045(2)°, γ = 86.076(2)°, and a cell volume of 367.72(5) ų [1] [4].

This structure represents a three-dimensional manganese oxalate framework constructed from seven-coordinate manganese centers and oxalate anions [1] [4]. The manganese atoms exhibit unusual seven-coordinate geometry with oxygen bond lengths ranging from 2.216(2) to 2.347(3) Å [1]. Bond valence sum calculations confirm the manganese oxidation state as +2, with a calculated value of 2.03 [1].

The structural building unit consists of dimers constructed from two MnO₇ polyhedra sharing an edge [1]. The bridging oxygen atom O(3) exhibits three-coordinate bonding, connected to an oxalate carbon and two manganese atoms, with a bond valence sum of 1.99 as expected for this coordination environment [1]. The three-dimensional framework accommodates extra-framework diprotonated piperazine cations that contribute to structural stability [1] [4].

A distinct triclinic anhydrous polymorph, Mn₂(C₂O₄)(OH)₂, crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 5.926(1) Å, b = 5.695(1) Å, c = 7.494(2) Å, β = 91.10(3)°, and cell volume of 252.88(9) ų [1]. This compound features a three-dimensional structure comprising manganese-oxygen layers bridged by oxalate anions [1]. The manganese centers adopt distorted octahedral coordination with bond valence sums of 1.97, coordinated by two oxalate groups and three hydroxide groups [1].

Spectroscopic Profiling

Vibrational Spectroscopy of Oxalate Coordination

Vibrational spectroscopy provides detailed insights into the coordination modes and bonding characteristics of oxalate ligands in manganese oxalate compounds. Comprehensive infrared and Raman spectroscopic investigations reveal distinctive vibrational patterns for different hydrated forms [5] [6].

The α-MnC₂O₄·2H₂O polymorph exhibits characteristic C-O stretching vibrations at 1625 cm⁻¹ and 1362 cm⁻¹ in infrared spectroscopy, with corresponding Raman frequencies at 1625 cm⁻¹ and 1465 cm⁻¹ [5]. The O-C-O bending mode appears at 815 cm⁻¹ in infrared and 855 cm⁻¹ in Raman spectra [5]. These vibrational frequencies are characteristic of bidentate oxalate coordination to manganese centers [5].

The γ-MnC₂O₄·2H₂O polymorph demonstrates distinct vibrational characteristics with C-O stretching modes at 1640 cm⁻¹, 1460 cm⁻¹, and 1353 cm⁻¹ in infrared spectroscopy [5]. The corresponding Raman frequencies occur at 1641 cm⁻¹, 1492 cm⁻¹, and 1462 cm⁻¹ [5]. These spectral differences reflect variations in the local coordination environment and crystal packing arrangements compared to the α-form [5].

Table 2: Vibrational Spectroscopic Data for Manganese Oxalate Hydrates

| Compound | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| α-MnC₂O₄·2H₂O | ν(C-O) | 1625 | 1625 | C-O stretching |

| α-MnC₂O₄·2H₂O | ν(C-O) | 1362 | 1465 | C-O stretching |

| α-MnC₂O₄·2H₂O | δ(O-C-O) | 815 | 855 | O-C-O bending |

| γ-MnC₂O₄·2H₂O | ν(C-O) | 1640 | 1641 | C-O stretching |

| γ-MnC₂O₄·2H₂O | ν(C-O) | 1460 | 1492 | C-O stretching |

| γ-MnC₂O₄·2H₂O | ν(C-O) | 1353 | 1462 | C-O stretching |

| MnC₂O₄·3H₂O | ν(C-O) | 1605 | 1614 | C-O stretching |

| MnC₂O₄·3H₂O | ν(C-O) | 1372 | 1478 | C-O stretching |

The trihydrate form MnC₂O₄·3H₂O exhibits C-O stretching vibrations at 1605 cm⁻¹ and 1372 cm⁻¹ in infrared spectroscopy, with Raman counterparts at 1614 cm⁻¹ and 1478 cm⁻¹ [5]. Additional vibrational modes related to water molecule coordination and manganese-oxygen stretching appear in the lower frequency region between 500-700 cm⁻¹ [5].

Density functional theory calculations have provided accurate predictions and interpretations of these vibrational spectra, revealing the influence of intermolecular effects and solid-state interactions on the observed frequencies [5]. The computational approach demonstrates excellent correlation with experimental data, validating the assignment of vibrational modes to specific coordination environments [5].

X-ray Absorption Fine Structure Studies

X-ray Absorption Fine Structure spectroscopy represents a powerful technique for probing the local coordination environment and electronic structure of manganese in oxalate compounds. Manganese K-edge X-ray Absorption Near Edge Structure and Extended X-ray Absorption Fine Structure measurements provide detailed information about oxidation states, coordination geometries, and interatomic distances [7] [8].

Manganese K-edge X-ray Absorption Fine Structure spectra of manganese oxalate have been systematically collected at synchrotron radiation facilities, including measurements at SPring-8 BL14B2 beamline using Si(111) monochromator crystals [8]. These measurements employed transmission geometry to characterize the geometrical and electronic local structure around the manganese absorption element [8].

Table 3: Bond Lengths and Coordination Geometries in Manganese Oxalate Compounds

| Compound | Bond Type | Bond Length (Å) | Coordination Number | Geometry |

|---|---|---|---|---|

| MnC₂O₄·2H₂O (orthorhombic) | Mn-O (oxalate) | 2.11-2.12 | 6 | Distorted octahedral |

| MnC₂O₄·2H₂O (orthorhombic) | Mn-O (water) | 2.20-2.25 | 6 | Distorted octahedral |

| [C₄H₈(NH₂)₂][Mn₂(C₂O₄)₃] | Mn-O (seven-coordinate) | 2.216(2)-2.347(3) | 7 | Seven-coordinate |

| Mn₂(C₂O₄)(OH)₂ | Mn-O (octahedral) | 1.97-2.20 | 6 | Octahedral |

The X-ray Absorption Near Edge Structure spectra reveal characteristic features associated with manganese oxidation states and coordination environments [7] [9]. Linear combination fitting analysis of normalized X-ray Absorption Near Edge Structure spectra enables reliable quantification of manganese average oxidation states within approximately 0.1 valence units in the range +2 to +4 [7] [9]. These spectra provide diagnostic information for manganese species identification, though individual compound spectra can vary significantly depending on chemical composition and crystallinity [7] [9].

Extended X-ray Absorption Fine Structure analysis offers superior discriminatory power for identifying and quantifying manganese species compared to X-ray Absorption Near Edge Structure techniques [7] [9]. Principal component and cluster analyses of k²-weighted Extended X-ray Absorption Fine Structure spectra enable the identification of distinct manganese coordination environments and structural motifs [7] [9]. Multiple-scattering theoretical models calculated using FEFF6 software provide quantitative fits to experimental Extended X-ray Absorption Fine Structure data, yielding precise information about coordination shell geometries and interatomic distances [10].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant